molecular formula C14H15NO2 B6060709 2-(2-naphthyloxy)butanamide

2-(2-naphthyloxy)butanamide

Cat. No. B6060709
M. Wt: 229.27 g/mol
InChI Key: DAHUNAJCNWWLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyloxy)butanamide, also known as NBQX, is a chemical compound that is commonly used in scientific research as a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are important for synaptic plasticity and memory formation in the brain. NBQX has been shown to have a high affinity for AMPA receptors and effectively block their activity, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.

Mechanism of Action

2-(2-naphthyloxy)butanamide works by selectively blocking the activity of AMPA receptors, which are important for synaptic transmission and plasticity in the brain. By blocking these receptors, 2-(2-naphthyloxy)butanamide can prevent the excessive activation of neurons and reduce the risk of excitotoxicity, which can lead to cell death and neurological damage.
Biochemical and Physiological Effects
2-(2-naphthyloxy)butanamide has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions and the target tissue or organ. For example, it has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which can have a neuroprotective effect. It has also been shown to reduce the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-naphthyloxy)butanamide in lab experiments is its high selectivity for AMPA receptors, which allows for precise manipulation of these receptors without affecting other neurotransmitter systems. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for many labs. However, one limitation of 2-(2-naphthyloxy)butanamide is that it may not be effective in blocking all subtypes of AMPA receptors, and its effects may vary depending on the specific experimental conditions and target tissue.

Future Directions

There are many potential future directions for research involving 2-(2-naphthyloxy)butanamide and AMPA receptors. For example, researchers may investigate the role of these receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, or in the development of new therapies for drug addiction and depression. Additionally, new compounds may be developed that are even more selective and potent than 2-(2-naphthyloxy)butanamide, allowing for even more precise manipulation of AMPA receptors in the brain.

Synthesis Methods

2-(2-naphthyloxy)butanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-bromo-2-naphthol with 2-bromoacetylbutyrolactone in the presence of a base such as potassium carbonate. This reaction produces 2-(2-naphthyloxy)butanamide as a white crystalline solid with a high purity.

Scientific Research Applications

2-(2-naphthyloxy)butanamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, it has been shown to be effective in blocking excitotoxicity in animal models of stroke and traumatic brain injury. It has also been used to investigate the role of AMPA receptors in drug addiction, depression, and epilepsy.

properties

IUPAC Name

2-naphthalen-2-yloxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHUNAJCNWWLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-yloxy)butanamide

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